3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a methyl group, a propylthio group, and a carbonitrile group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with propylthiol under specific conditions to introduce the propylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
- 3-Amino-5-methyl-1H-pyrazole
Uniqueness
3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile is unique due to the presence of the propylthio group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
512845-55-5 |
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Molecular Formula |
C8H12N4S |
Molecular Weight |
196.28 g/mol |
IUPAC Name |
3-amino-1-methyl-5-propylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-3-4-13-8-6(5-9)7(10)11-12(8)2/h3-4H2,1-2H3,(H2,10,11) |
InChI Key |
OCYMHGCFMQVUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NN1C)N)C#N |
Origin of Product |
United States |
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